3-(4-methoxyphenyl)-8-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one
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Overview
Description
3-(4-methoxyphenyl)-8-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a methoxyphenyl group, a piperidin-1-yl ethoxy side chain, and a chromen-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-8-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one typically involves a multi-step process. One common method starts with the preparation of the chromen-4-one core, followed by the introduction of the methoxyphenyl group and the piperidin-1-yl ethoxy side chain. The key steps include:
Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Piperidin-1-yl Ethoxy Side Chain: This is typically done through nucleophilic substitution reactions using piperidine and ethoxy derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-8-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy and piperidin-1-yl ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized chromen-4-one derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-8-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-8-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. For instance, it may inhibit estrogen receptors or other oncogenic proteins, leading to the suppression of tumor growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid
Uniqueness
Compared to similar compounds, 3-(4-methoxyphenyl)-8-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one stands out due to its unique combination of functional groups, which confer distinct physicochemical properties and biological activities. The presence of the piperidin-1-yl ethoxy side chain, in particular, enhances its solubility and bioavailability, making it a promising candidate for further development in medicinal chemistry.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-8-methyl-7-(2-piperidin-1-ylethoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-17-22(28-15-14-25-12-4-3-5-13-25)11-10-20-23(26)21(16-29-24(17)20)18-6-8-19(27-2)9-7-18/h6-11,16H,3-5,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCOEJKJCCLPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)OCCN4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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